molecular formula C12H16O2 B2377260 2-ethyl-4-phenylbutanoic acid CAS No. 31161-72-5

2-ethyl-4-phenylbutanoic acid

Cat. No.: B2377260
CAS No.: 31161-72-5
M. Wt: 192.258
InChI Key: KWMRHYQFTOZULH-UHFFFAOYSA-N
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Description

“2-Ethyl-4-phenyl-butyric acid” is a derivative of butyric acid . It is a fatty acid that demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .


Synthesis Analysis

The synthesis of “2-Ethyl-4-phenyl-butyric acid” involves the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with base . Another method involves the bioreduction of ethyl 2-oxo-4-phenylbutyrate, which yields ethyl ®-2-hydroxy-4-phenylbutanoate .


Molecular Structure Analysis

“2-Ethyl-4-phenyl-butyric acid” contains a total of 30 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Chemical Reactions Analysis

“2-Ethyl-4-phenyl-butyric acid” has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) . It can also be used as a reactant in the synthesis of 1-Tetralone using a Lewis acid catalyst .


Physical and Chemical Properties Analysis

“2-Ethyl-4-phenyl-butyric acid” is moderately toxic by ingestion and skin contact. It is an irritant to skin and mucous membranes . It has a flash point of 110 °C / > 230 °F .

Scientific Research Applications

Synthesis and Industrial Applications

Synthesis of Optical Active Compounds :2-Ethyl-4-phenyl-butyric acid is utilized in the synthesis of optically active compounds such as R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate in angiotensin-converting enzyme inhibitors. This process involves multiple reactions, providing a feasible method for industrial production of this medicinal compound (Li, 2003).

Fabrication of 4-Phenyl-2-Butanone :The compound serves as a precursor in the synthesis of 4-phenyl-2-butanone, an important intermediate in the production of anti-inflammatory medicines and codeine. The synthesis involves a series of reactions, including Claisen's condensation, highlighting the compound's role in pharmaceutical manufacturing (Jiangli Zhang, 2005).

Applications in Solar Cell Technology

Enhancement of Polymer Solar Cells :The derivative [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester has shown to significantly improve the performance of polymer solar cells. It enhances electron mobility and facilitates favorable phase separation, contributing to the reduction of the work function of cathodes and improving power conversion efficiency (Menglan Lv et al., 2014).

Interfacial Layer Material in Solar Cells :Carboxylic acid-functionalized derivatives, like 4-(2-ethylhexyloxy)-[6,6]-phenyl C61-butyric acid, are used as interfacial layers in solar cells. They enhance the device's efficiency by lowering series resistance, promoting hydrophobicity, and facilitating charge transfer and collection through self-assembled monolayers (Hyosung Choi et al., 2013).

Stabilization and Efficiency Improvement :The compound's derivatives are also instrumental in stabilizing and improving the efficiency of solar cells. They serve as electron transport materials, surpassing traditional materials like PCBM in terms of conductivity, passivation effect, and compatibility with industrial-scale processing (D. Angmo et al., 2018).

Mechanism of Action

Target of Action

2-Ethyl-4-phenyl-butyric acid, a derivative of phenylbutyric acid , primarily targets the endoplasmic reticulum stress (ERS) pathway . It acts as a chemical chaperone, relieving inflammation and managing chronic urea cycle disorders due to deficiencies in specific enzymes .

Mode of Action

The compound interacts with its targets by inhibiting cell proliferation, invasion, and migration, and inducing apoptosis in certain cell types . It also inhibits protein isoprenylation, depletes plasma glutamine, and increases the production of fetal hemoglobin through the transcriptional activation of the gamma-globin gene .

Biochemical Pathways

The biochemical pathways affected by 2-Ethyl-4-phenyl-butyric acid are primarily related to the metabolism of cysteine, tyrosine, proline, isoleucine, and other amino acids . These amino acids are metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of acetic acid, butyric acid, and hexanoic acid . Furthermore, phenylalanine undergoes metabolism, resulting in the production of phenylacetaldehyde, phenylacetic acid, and phenylacetic acid ethyl ester .

Pharmacokinetics

Its parent compound, phenylbutyric acid, is a fatty acid naturally produced by colonic bacteria fermentation . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders

Result of Action

The molecular and cellular effects of 2-Ethyl-4-phenyl-butyric acid’s action include the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against histone deacetylases (HDACs) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-phenyl-butyric acid. For instance, in the production of Chinese strong-flavor Baijiu, a comprehensive metaproteomic analysis of fermented grains in the long fermentation period led to the identification of 44 plant proteins and 1460 microbial proteins . Following 12 days of fermentation, bacterial proteins exhibited a rapid surge, constituting the predominant components of fermented grains proteins . This indicates that the microbial environment can significantly influence the action of the compound.

Properties

IUPAC Name

2-ethyl-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMRHYQFTOZULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31161-72-5
Record name 2-ethyl-4-phenylbutanoic acid
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